molecular formula C7H16N2O2S B1372778 Azocane-1-sulfonamide CAS No. 29609-21-0

Azocane-1-sulfonamide

Cat. No. B1372778
CAS RN: 29609-21-0
M. Wt: 192.28 g/mol
InChI Key: YCJDVNTVQXJPBY-UHFFFAOYSA-N
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Description

Azocane-1-sulfonamide is a type of sulfonamide, which is a class of synthetic antimicrobial drugs. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Synthesis Analysis

The synthesis of sulfonamides involves a new strategy that merges traditional amide coupling partners to generate sulfonamides. This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .


Molecular Structure Analysis

Sulfonamides have a typical structure involving a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

The chemical reaction between the two electrochemically produced precursors leads to the corresponding sulfonamide . The coupling of carboxylic acids and amines to form amide linkages is the most commonly performed reaction in the pharmaceutical industry .


Physical And Chemical Properties Analysis

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .

Scientific Research Applications

Antioxidant Properties

Azocane-1-sulfonamide derivatives have shown potential as antioxidant agents. A study by Muhammad-Ali et al. (2019) synthesized azo-sulfa compounds and tested their antioxidant activities. These compounds exhibited good antioxidant activities (57.79–73.69%) at a concentration of 30 μg/ml. The study suggests that the attachment of heterocyclic rings containing nitrogen and oxygen can enhance the antioxidant activity of these compounds compared to rings containing only nitrogen or without heterocyclic rings (Muhammad-Ali, Salman, & Jasim, 2019).

Inhibitory Effects on Enzymes

Sulfonamide inhibitors, including azocane-1-sulfonamide, have been researched for their inhibitory effects on various enzymes. Gulcin and Taslimi (2018) reviewed sulfonamide inhibitors and found them significant in treating bacterial infections and diseases caused by microorganisms. These compounds have been used as inhibitors for enzymes like tyrosine kinase and histone deacetylase 6, among others, indicating their potential in the treatment of cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Anticancer and Antiinflammatory Properties

Sulfonamide derivatives, including azocane-1-sulfonamide, have been studied for their anticancer and antiinflammatory properties. Supuran, Casini, and Scozzafava (2003) reported that metalloprotease inhibitors belonging to the sulfonamide class showed interesting antitumor properties and could potentially be used in the treatment of inflammatory states. These findings indicate the diverse applications of sulfonamide derivatives in treating various diseases (Supuran, Casini, & Scozzafava, 2003).

Potential in Medicinal and Agricultural Chemistry

Sulfonamides like azocane-1-sulfonamide are gaining popularity in medicinal and agricultural chemistry. Chinthakindi et al. (2017) reviewed the use of sulfonimidamides, closely related to sulfonamides, highlighting their increasing popularity in the design of biologically active compounds for pharmaceutical and agrochemical applications. This shows the expanding scope of sulfonamide derivatives in various fields (Chinthakindi et al., 2017).

Environmental Implications and Biodegradation

The environmental impact and biodegradation of sulfonamides, including azocane-1-sulfonamide, have also been a subject of research. Studies like those by Sharma, Mishra, and Nesnas (2006) and Yang, Hsiao, and Chang (2016) have explored the chemical oxidation of sulfonamides and their degradation in environmental settings, which is crucial for understanding their ecological footprint and potential risks (Sharma, Mishra, & Nesnas, 2006); (Yang, Hsiao, & Chang, 2016).

Safety And Hazards

Sulfonamides can cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

Future Directions

The future directions of sulfonamide research include the development of more effective adsorption techniques for sulfonamide antibiotics in aqueous solutions . There is also ongoing research into the use of electrosynthetic approaches to challenging syntheses of natural products and other complex structures for biological evaluation .

properties

IUPAC Name

azocane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJDVNTVQXJPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocane-1-sulfonamide

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